(3R)-3-Amino-3-(pyrimidin-5-YL)propanoic acid
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Overview
Description
(3R)-3-Amino-3-(pyrimidin-5-YL)propanoic acid: is an organic compound that features a pyrimidine ring attached to an amino acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3R)-3-Amino-3-(pyrimidin-5-YL)propanoic acid typically involves the formation of the pyrimidine ring followed by its attachment to the amino acid backbone. One common method involves the use of substituted pyrimidines and amino acids under specific reaction conditions. For example, the reaction of 5-bromopyrimidine with an amino acid derivative in the presence of a base can yield the desired product .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions: (3R)-3-Amino-3-(pyrimidin-5-YL)propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides and acyl chlorides.
Major Products Formed: The major products formed from these reactions include various substituted pyrimidine derivatives, oxo derivatives, and dihydropyrimidine derivatives .
Scientific Research Applications
Chemistry: In chemistry, (3R)-3-Amino-3-(pyrimidin-5-YL)propanoic acid is used as a building block for the synthesis of more complex molecules. It serves as a precursor for the synthesis of heterocyclic compounds and other bioactive molecules .
Biology: In biological research, this compound is studied for its potential role in enzyme inhibition and as a ligand for receptor studies. It is also used in the study of metabolic pathways involving pyrimidine derivatives .
Medicine: In medicine, this compound is investigated for its potential therapeutic applications, including its use as an anti-inflammatory agent and in the treatment of certain cancers .
Industry: In the industrial sector, this compound is used in the development of new materials and as a catalyst in various chemical reactions .
Mechanism of Action
The mechanism of action of (3R)-3-Amino-3-(pyrimidin-5-YL)propanoic acid involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with receptors, modulating their activity and influencing downstream signaling pathways .
Comparison with Similar Compounds
3-Amino-3-(pyridin-5-YL)propanoic acid: Similar structure but with a pyridine ring instead of a pyrimidine ring.
3-Amino-3-(pyrazin-5-YL)propanoic acid: Contains a pyrazine ring, offering different electronic properties.
3-Amino-3-(pyridazin-5-YL)propanoic acid: Features a pyridazine ring, which can influence its reactivity and biological activity .
Uniqueness: (3R)-3-Amino-3-(pyrimidin-5-YL)propanoic acid is unique due to the presence of the pyrimidine ring, which imparts specific electronic and steric properties. This uniqueness makes it a valuable compound for the synthesis of novel bioactive molecules and for studying specific biochemical pathways .
Properties
Molecular Formula |
C7H9N3O2 |
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Molecular Weight |
167.17 g/mol |
IUPAC Name |
(3R)-3-amino-3-pyrimidin-5-ylpropanoic acid |
InChI |
InChI=1S/C7H9N3O2/c8-6(1-7(11)12)5-2-9-4-10-3-5/h2-4,6H,1,8H2,(H,11,12)/t6-/m1/s1 |
InChI Key |
AKGSTLPCCFCVSI-ZCFIWIBFSA-N |
Isomeric SMILES |
C1=C(C=NC=N1)[C@@H](CC(=O)O)N |
Canonical SMILES |
C1=C(C=NC=N1)C(CC(=O)O)N |
Origin of Product |
United States |
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